(2,4)-Dihydroxy-5-(3-fluoro-4-methylphenyl)pyrimidine
Description
(2,4)-Dihydroxy-5-(3-fluoro-4-methylphenyl)pyrimidine is a heterocyclic aromatic organic compound It features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a 3-fluoro-4-methylphenyl group at position 5
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-6-2-3-7(4-9(6)12)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELALBXMYZSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(3-fluoro-4-methylphenyl)pyrimidine typically involves the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, nitration, and subsequent reduction to introduce the desired substituents on the aromatic ring. The final step involves cyclization to form the pyrimidine ring.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Dihydropyrimidines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (2,4)-Dihydroxy-5-(3-fluoro-4-methylphenyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (2,4)-Dihydroxy-5-(3-fluoro-4-methylphenyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and the fluorine atom play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
- (2,4)-Dihydroxy-5-phenylpyrimidine
- (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine
- (2,4)-Dihydroxy-5-(3-chloro-4-methylphenyl)pyrimidine
Comparison: Compared to its analogs, (2,4)-Dihydroxy-5-(3-fluoro-4-methylphenyl)pyrimidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s electronic properties and its interaction with biological targets, potentially enhancing its activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
